molecular formula C12H15FO2 B13165895 [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol

[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol

Katalognummer: B13165895
Molekulargewicht: 210.24 g/mol
InChI-Schlüssel: DJECXFGIOARMHO-JQWIXIFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol is a chemical compound with the molecular formula C₁₂H₁₅FO₂ and a molecular weight of 210.24 g/mol This compound is characterized by the presence of a fluorophenyl group attached to an oxane ring, which is further connected to a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol involves several steps, typically starting with the preparation of the oxane ring followed by the introduction of the fluorophenyl group. One common method involves the use of a Grignard reagent to introduce the fluorophenyl group onto the oxane ring. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The fluorophenyl group can be reduced to form a phenyl group.

    Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]formaldehyde or [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]carboxylic acid.

    Reduction: Formation of [(2S,5R)-5-(3-Phenyl)oxan-2-yl]methanol.

    Substitution: Formation of [(2S,5R)-5-(3-Hydroxyphenyl)oxan-2-yl]methanol or [(2S,5R)-5-(3-Aminophenyl)oxan-2-yl]methanol.

Wissenschaftliche Forschungsanwendungen

[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Wirkmechanismus

The mechanism of action of [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group may enhance its binding affinity and selectivity for these targets, thereby modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorine substitution pattern, which can influence its chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C12H15FO2

Molekulargewicht

210.24 g/mol

IUPAC-Name

[(2S,5R)-5-(3-fluorophenyl)oxan-2-yl]methanol

InChI

InChI=1S/C12H15FO2/c13-11-3-1-2-9(6-11)10-4-5-12(7-14)15-8-10/h1-3,6,10,12,14H,4-5,7-8H2/t10-,12-/m0/s1

InChI-Schlüssel

DJECXFGIOARMHO-JQWIXIFHSA-N

Isomerische SMILES

C1C[C@H](OC[C@H]1C2=CC(=CC=C2)F)CO

Kanonische SMILES

C1CC(OCC1C2=CC(=CC=C2)F)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.